Antrimycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antrimycin is an antibiotic.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antrimycin exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, showcasing its potential as an alternative to conventional antibiotics.

Case Studies

- Study on Antistaphylococcal Activity : Research has shown that this compound displays potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). In vitro tests indicated that this compound could effectively inhibit the growth of these resistant bacteria, suggesting its potential use in treating serious infections caused by such pathogens .

- Comparative Efficacy : In comparative studies, this compound was found to be as effective as other established antibiotics, such as vancomycin, in inhibiting the growth of various clinical isolates. This positions this compound as a promising candidate for further development in clinical settings .

Therapeutic Applications

The therapeutic applications of this compound extend beyond its antimicrobial properties. Research is ongoing to explore its efficacy in treating various conditions.

Cancer Treatment

Recent studies have indicated that this compound may possess anticancer properties. Preliminary findings suggest that it could inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncological therapies.

Immunomodulatory Effects

This compound has been observed to have immunomodulatory effects, enhancing the immune response in certain contexts. This property may be beneficial in developing treatments for immunocompromised patients or those undergoing immunotherapy .

Research and Development

Ongoing research is crucial for understanding the full potential of this compound. The following areas are currently being explored:

Structural Modifications

Scientists are investigating structural modifications to enhance the efficacy and reduce potential side effects of this compound. These modifications aim to improve its pharmacokinetic properties and broaden its spectrum of activity against resistant strains .

Combination Therapies

Research is also focusing on the use of this compound in combination with other antibiotics to enhance therapeutic outcomes. Studies suggest that combining this compound with other agents may produce synergistic effects, potentially overcoming resistance mechanisms present in certain bacterial strains .

Data Table: Summary of Key Findings on this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | Potent against MRSA; comparable to vancomycin |

| Cancer Treatment | Potential anticancer properties | Inhibits proliferation of cancer cell lines |

| Immunomodulatory Effects | Enhances immune response | Beneficial for immunocompromised patients |

| Structural Modifications | Enhancing efficacy through chemical alterations | Improved pharmacokinetics expected |

| Combination Therapies | Synergistic effects with other antibiotics | Overcomes resistance mechanisms |

Análisis De Reacciones Químicas

Peptide Bond Formation

The heptapeptide core is synthesized through sequential coupling of amino acids. Standard methods like solid-phase peptide synthesis (SPPS) or solution-phase techniques are employed, with protective groups (e.g., Fmoc, Boc) ensuring regioselectivity .

Tetrahydropyridazinecarboxylic Acid Incorporation

This unit is introduced via cyclization reactions , likely involving hydrazine derivatives reacting with α-keto acids or esters. The reaction mechanism may proceed as:

Keto acid Hydrazine→Tetrahydropyridazinecarboxylic acid via intramolecular cyclization [4]

Macrocyclization

This compound’s macrocyclic structure is formed through lactamization or esterification , often catalyzed by coupling agents (e.g., HATU, DCC) under inert conditions .

Structural Features and Reactivity

| Structural Component | Key Reaction | Role in Bioactivity |

|---|---|---|

| Heptapeptide Backbone | Amide bond formation | Target binding and stability |

| Tetrahydropyridazinecarboxylic Acid | Cyclization with hydrazine derivatives | Disruption of bacterial cell membranes |

| Hydroxyl and Methyl Side Chains | Esterification/O-methylation | Solubility and target specificity |

Research Findings

-

Stereochemical Control : Chiral centers in the heptapeptide are established using asymmetric catalysis or chiral auxiliaries .

-

Yield Optimization : Cyclization steps are rate-limiting, with yields improved via microwave-assisted synthesis or high-dilution conditions .

-

Biological Activity : The tetrahydropyridazine unit enhances membrane permeability, contributing to its tuberculostatic effects .

Challenges and Innovations

-

Stereoselectivity : Managing seven stereocenters requires precise orthogonal protection-deprotection strategies.

-

Heterocyclic Stability : The tetrahydropyridazine ring is sensitive to acidic conditions, necessitating pH-controlled environments during synthesis .

This synthesis framework underscores the intricate balance between peptide chemistry and heterocyclic reactivity in developing antimycobacterial agents. Further studies are needed to explore catalytic methods for improving efficiency and scalability.

Propiedades

Número CAS |

80801-26-9 |

|---|---|

Fórmula molecular |

C28H47N9O11 |

Peso molecular |

685.7 g/mol |

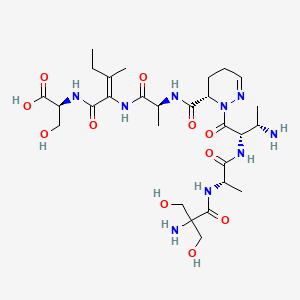

Nombre IUPAC |

(2S)-2-[[(E)-2-[[(2S)-2-[[(3S)-2-[(2S,3S)-3-amino-2-[[(2S)-2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoyl]amino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C28H47N9O11/c1-6-13(2)19(24(44)34-17(10-38)26(46)47)35-21(41)15(4)32-23(43)18-8-7-9-31-37(18)25(45)20(14(3)29)36-22(42)16(5)33-27(48)28(30,11-39)12-40/h9,14-18,20,38-40H,6-8,10-12,29-30H2,1-5H3,(H,32,43)(H,33,48)(H,34,44)(H,35,41)(H,36,42)(H,46,47)/b19-13+/t14-,15-,16-,17-,18-,20-/m0/s1 |

Clave InChI |

JIGYSKMCUNIKPN-KYVSZOTASA-N |

SMILES |

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |

SMILES isomérico |

CC/C(=C(\C(=O)N[C@@H](CO)C(=O)O)/NC(=O)[C@H](C)NC(=O)[C@@H]1CCC=NN1C(=O)[C@H]([C@H](C)N)NC(=O)[C@H](C)NC(=O)C(CO)(CO)N)/C |

SMILES canónico |

CCC(=C(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)C(C)NC(=O)C(CO)(CO)N)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Antrimycin; Cirratiomycin B; Antrimycin A; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.